

Application Notes and Protocols for BAY-1797 in Patch Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **BAY-1797**, a potent and selective P2X4 receptor antagonist, in patch clamp electrophysiology studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of **BAY-1797** on P2X4 receptor activity.

Introduction to BAY-1797

BAY-1797 is an orally active and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2][3] P2X4 receptors are expressed in various cell types, particularly those involved in immune and inflammatory responses.[2][3] Activation of P2X4 receptors by ATP leads to the release of pro-inflammatory mediators, making it a significant target for therapeutic intervention in conditions such as chronic inflammation and neuropathic pain. **BAY-1797** has demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of **BAY-1797** against P2X4 receptors from different species.



Parameter	Species	Cell Line	IC50	Reference
P2X4 Inhibition	Human	1321N1	108 nM	
Human	Not Specified	211 nM		
Mouse	1321N1	112 nM		
Rat	1321N1	233 nM		
Zebrafish	Not Specified	0.14 μΜ		
Selectivity				
P2X1 Inhibition	Human	>50 μM		
P2X3 Inhibition	Human	8.3 μΜ		
P2X7 Inhibition	Human	10.6 μΜ		
Off-Target Activity				
hERG Inhibition	Human	>10 μM		
Carbonic Anhydrase II	Human	>10 μM		
Dopamine Transporter (DAT)	Human	2.17 μΜ		

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Assessing BAY-1797 Inhibition of P2X4 Receptors

This protocol describes the methodology for measuring the inhibitory effect of **BAY-1797** on ATP-activated currents in cells expressing P2X4 receptors using the whole-cell patch clamp technique.

Materials and Reagents:



- Cells: HEK293 or other suitable cell line stably or transiently expressing the P2X4 receptor of the desired species.
- **BAY-1797**: Stock solution (e.g., 10 mM in DMSO).
- ATP: Stock solution (e.g., 100 mM in water).
- External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
- Internal Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
- Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 M Ω when filled with internal solution.
- Patch Clamp Amplifier and Data Acquisition System.
- · Perfusion System.

Procedure:

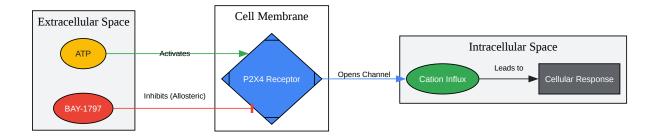
- Cell Preparation: Plate cells expressing P2X4 receptors onto glass coverslips 24-48 hours before the experiment.
- Solution Preparation: Prepare fresh external and internal solutions on the day of the
 experiment. Prepare serial dilutions of BAY-1797 and ATP from stock solutions into the
 external solution to achieve the desired final concentrations.
- Pipette Preparation: Pull patch pipettes and fire-polish the tips. Fill the pipettes with the internal solution, ensuring no air bubbles are trapped at the tip.
- Establishing Whole-Cell Configuration:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a selected cell with the patch pipette while applying slight positive pressure.



- \circ Once a dimple is formed on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 G Ω).
- Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
- Recording ATP-Activated Currents:
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Apply ATP (e.g., 10 μM) for 2-5 seconds using the perfusion system to elicit an inward current mediated by P2X4 receptors.
 - Wash the cell with the external solution until the current returns to baseline.
- Application of BAY-1797:
 - Pre-incubate the cell with the desired concentration of BAY-1797 in the external solution for 2-5 minutes.
 - Co-apply ATP and **BAY-1797** and record the resulting current.
- Data Analysis:
 - Measure the peak amplitude of the ATP-activated current in the absence and presence of different concentrations of BAY-1797.
 - Calculate the percentage of inhibition for each concentration of BAY-1797.
 - Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Visualizations Signaling Pathway of P2X4 Receptor and Inhibition by BAY-1797



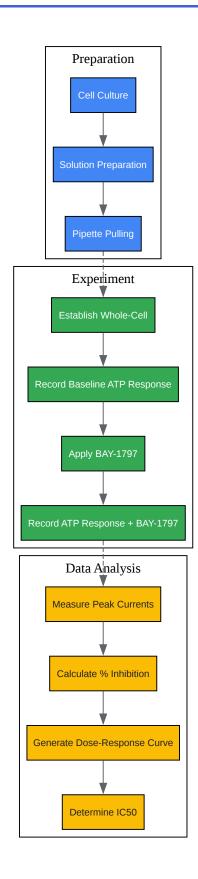


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Caption: P2X4 receptor activation by ATP and allosteric inhibition by BAY-1797.

Experimental Workflow for Patch Clamp Analysis of BAY-1797





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Caption: Workflow for determining the IC50 of BAY-1797 using patch clamp.



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